3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide
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Overview
Description
3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide is a chemical compound with the molecular formula C9H9NO4This compound is a derivative of pyridine and is characterized by the presence of two carboxylic acid ester groups and an N-oxide functional group on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide typically involves the esterification of 3,4-pyridinedicarboxylic acid. One common method is to react 3,4-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the dimethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in oxidation reactions.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Products may include further oxidized derivatives of the N-oxide group.
Reduction: Reduction of ester groups yields the corresponding alcohols.
Substitution: Substituted pyridine derivatives are formed depending on the reagents used.
Scientific Research Applications
3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The ester groups may undergo hydrolysis, releasing the active carboxylic acid derivatives that interact with specific pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide: Similar structure but with different positioning of carboxylic acid ester groups.
2,3-Pyridinedicarboxylic acid, dimethyl ester: Another isomer with ester groups at different positions on the pyridine ring.
Uniqueness
3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
89663-05-8 |
---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
dimethyl 1-oxidopyridin-1-ium-3,4-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(11)6-3-4-10(13)5-7(6)9(12)15-2/h3-5H,1-2H3 |
InChI Key |
GCEUJXYKADAHTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=[N+](C=C1)[O-])C(=O)OC |
Origin of Product |
United States |
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